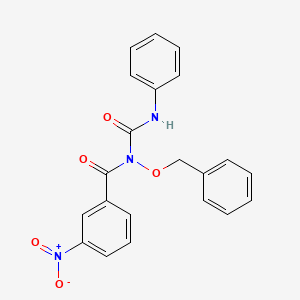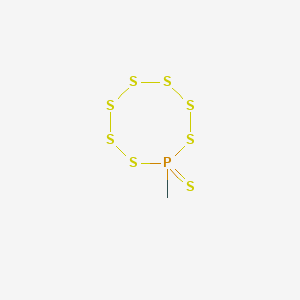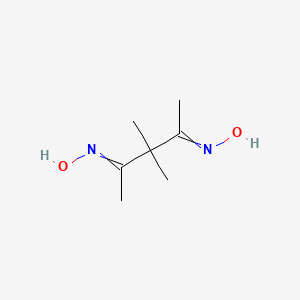
N,N'-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxylamine groups attached to a 3,3-dimethylpentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine typically involves the reaction of 3,3-dimethyl-2,4-pentanedione with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of N,N’-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and safety. The production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine groups to amine groups.
Substitution: The hydroxylamine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N,N’-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N’-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can affect various cellular pathways, influencing processes such as signal transduction and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-2,4-pentanedione: A related compound with a similar backbone but different functional groups.
N,N’-(3,3-Dimethylpentane-2,4-diylidene)bis(4-chlorobenzohydrazide): Another derivative with distinct chemical properties and applications.
Uniqueness
N,N’-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine is unique due to its specific structure and reactivity. The presence of hydroxylamine groups imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
Propiedades
Número CAS |
113768-14-2 |
|---|---|
Fórmula molecular |
C7H14N2O2 |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
N-(4-hydroxyimino-3,3-dimethylpentan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H14N2O2/c1-5(8-10)7(3,4)6(2)9-11/h10-11H,1-4H3 |
Clave InChI |
QAKVUHWNEKVTLH-UHFFFAOYSA-N |
SMILES canónico |
CC(=NO)C(C)(C)C(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene]](/img/structure/B14297053.png)
![N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine](/img/structure/B14297061.png)
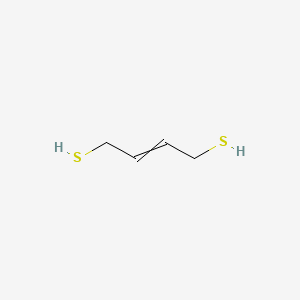
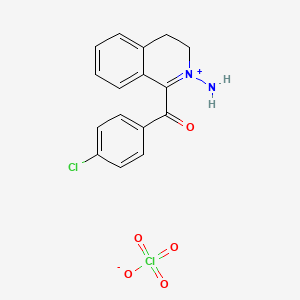
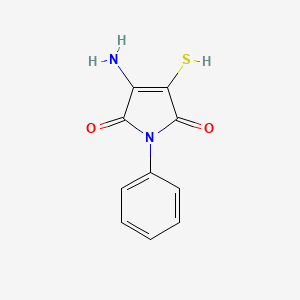
![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)
![4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid](/img/structure/B14297077.png)

![4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14297093.png)

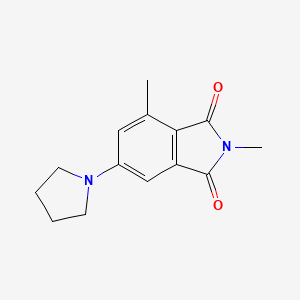
![1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14297114.png)
